7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Lipophilicity clogP Physicochemical Properties

Choose this specific 7-bromo-1,4-benzoxazepin-3(2H)-one for its unique steric and electronic profile. The 2,6-dimethylphenyl group and 7-bromo handle enable precise SAR studies and late-stage functionalization via cross-coupling. With ~14-fold weaker CYP3A4 inhibition (IC₅₀ 5.49 μM) and elevated clogP (~4.2) for CNS permeability, it is the preferred scaffold for ADME panel screening.

Molecular Formula C18H18BrNO2
Molecular Weight 360.251
CAS No. 1396673-59-8
Cat. No. B2486786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
CAS1396673-59-8
Molecular FormulaC18H18BrNO2
Molecular Weight360.251
Structural Identifiers
SMILESCC1C(=O)N(CC2=C(O1)C=CC(=C2)Br)C3=C(C=CC=C3C)C
InChIInChI=1S/C18H18BrNO2/c1-11-5-4-6-12(2)17(11)20-10-14-9-15(19)7-8-16(14)22-13(3)18(20)21/h4-9,13H,10H2,1-3H3
InChIKeyGMZKRQKFYCRYCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1396673-59-8): Core Identity and Procurement Context


7-Bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1396673-59-8) is a synthetic small molecule belonging to the 1,4-benzoxazepin-3(2H)-one class, characterized by a 7-bromo substituent, a 2-methyl group, and a sterically hindered 2,6-dimethylphenyl moiety at the N-4 position . The compound is not described as an approved drug but appears in chemical vendor catalogs and structure-activity relationship (SAR) explorations, likely as a synthetic intermediate or a probe molecule for target engagement studies. Its procurement relevance stems from the need for a specific substitution pattern that cannot be satisfied by generic benzoxazepine analogs.

Why Generic Benzoxazepin-3(2H)-one Analogs Cannot Replace 7-Bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in Target-Focused Research


The 1,4-benzoxazepin-3(2H)-one scaffold is present in numerous bioactive molecules, but substitution at the N-4 and C-7 positions critically determines target engagement, metabolic stability, and physicochemical properties. A 2,6-dimethylphenyl group introduces significant steric bulk and lipophilicity, which can alter binding pocket complementarity and CYP450-mediated metabolism compared to unsubstituted phenyl or para-substituted analogs [1]. The 7-bromo substituent further modulates electronic properties and provides a synthetic handle for late-stage functionalization via cross-coupling chemistry—an option unavailable with 7-H or 7-Cl analogs. Therefore, direct substitution with a generic in-class compound risks loss of target affinity, altered selectivity, or synthetic incompatibility in downstream applications.

Quantitative Differentiation Evidence for 7-Bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one


Enhanced Lipophilicity (clogP) Driven by 2,6-Dimethylphenyl and 7-Bromo Substituents Versus Des-Methyl and Des-Bromo Analogs

The 2,6-dimethylphenyl and 7-bromo substituents together increase calculated lipophilicity (clogP) by approximately 1.0–1.5 log units compared to the 4-phenyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one core. This difference is predicted to enhance membrane permeability but may also increase CYP450 binding, a property that must be considered in cellular assay design .

Lipophilicity clogP Physicochemical Properties Drug-likeness

7-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Reactivity Not Accessible with 7-H or 7-Cl Analogs

The aryl bromide at C-7 is a competent electrophile for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling direct diversification to biaryl, amine, or ether derivatives . By contrast, the corresponding 7-H analog is inert under these conditions, and the 7-Cl analog exhibits significantly lower reactivity (typically requiring higher temperatures or specialized ligands). This reactivity difference is well-established in aryl halide chemistry: aryl bromides are approximately 10–50× more reactive than aryl chlorides in standard Suzuki couplings [1].

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization Building Block

CYP3A4 Inhibition Liability: Target Compound (IC₅₀ ~5.5 μM) Versus Structurally Related Benzoxazepinone (IC₅₀ 0.4 μM)

In human liver microsome assays, a closely related 1,4-benzoxazepin-3(2H)-one analog (CHEMBL2019023) inhibited CYP3A4 with an IC₅₀ of 400 nM, whereas the target compound (CHEMBL2018913) showed substantially weaker inhibition with an IC₅₀ of 5,490 nM [1][2]. This approximately 14-fold difference suggests that the specific substitution pattern of the target compound (2,6-dimethylphenyl combined with 7-bromo) may reduce CYP3A4 engagement compared to other in-class molecules, potentially offering a cleaner drug-drug interaction profile.

CYP450 Inhibition Drug-Drug Interaction Metabolic Stability ADME

CYP2C19 Inhibition: Target Compound (Ki = 50 μM) Demonstrates Reduced CYP2C19 Liability Compared to a Des-Methyl Analog (Ki = 10.9 μM)

Against recombinant CYP2C19, the target compound (CHEMBL2018913) exhibited a Ki of 50,000 nM (50 μM), approximately 4.6-fold weaker than the Ki of 10,900 nM (10.9 μM) measured for a structurally related benzoxazepinone analog (CHEMBL2019023) [1][2]. This quantitative difference indicates that the 2,6-dimethylphenyl/7-bromo substitution pattern attenuates CYP2C19 binding relative to certain comparator compounds, a potentially desirable feature for programs concerned with CYP2C19-mediated drug interactions.

CYP2C19 Enzyme Inhibition Metabolic Stability Drug Interaction

Recommended Application Scenarios for Procuring 7-Bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling at the C-7 Bromide Position

The 7-bromo substituent serves as a robust synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling rapid parallel synthesis of diverse C-7 aryl, amino, or alkynyl analogs. This cannot be replicated with the corresponding 7-H or 7-Cl analogs under equally mild conditions [1][2]. Procurement should prioritize this specific compound when the synthetic route requires a reactive aryl halide for late-stage functionalization.

Metabolic Stability Screening Panels Requiring Reduced CYP3A4 and CYP2C19 Inhibition Baseline

Based on cross-study comparable data, this compound exhibits approximately 14-fold weaker CYP3A4 inhibition (IC₅₀ 5.49 μM vs. 0.4 μM) and approximately 4.6-fold weaker CYP2C19 inhibition (Ki 50 μM vs. 10.9 μM) compared to a related benzoxazepinone analog [1][2]. It is the preferred choice for ADME panels where minimal CYP inhibition is desired at the scaffold level.

Lipophilicity-Driven Blood-Brain Barrier Penetration Studies

The elevated predicted clogP (~4.2) resulting from the 2,6-dimethylphenyl and 7-bromo substituents makes this compound a candidate for CNS penetration screening, where higher lipophilicity correlates with increased passive permeability across the blood-brain barrier [1]. Generic phenyl-substituted analogs with lower clogP (~2.7) are unlikely to match this permeability profile.

Structure-Activity Relationship (SAR) Studies on the 2,6-Dimethylphenyl Pharmacophore

The sterically congested 2,6-dimethylphenyl group is a distinctive feature that can probe binding pocket tolerance for ortho-substituted aromatic rings. This compound serves as a key SAR probe; replacing it with unsubstituted phenyl or para-substituted analogs would eliminate this steric constraint and may yield misleading structure-activity conclusions [1].

Quote Request

Request a Quote for 7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.